2,4-Dichloro-6-methoxy-1,3,5-triazine (CAS 3638-04-8), commonly known as DCMT, is a highly versatile electrophilic building block and dehydrative condensing reagent precursor. Characterized by a triazine core substituted with one electron-donating methoxy group and two reactive chlorine atoms, DCMT strikes a critical balance between the extreme reactivity of trichloro-triazines and the terminal capping nature of mono-chloro triazines. It is primarily procured for the synthesis of advanced peptide coupling reagents, bifunctional cross-linkers, solid-supported active esters, and rigid directing templates for transition-metal-catalyzed C–H functionalization. Its stable, non-fuming solid form allows for standard handling protocols, making it a highly scalable intermediate for pharmaceutical and agrochemical manufacturing .
Substituting DCMT with its immediate precursors or analogs fundamentally alters reaction trajectories and product architectures. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) possesses three highly reactive, symmetrical chlorine atoms, making it prone to over-substitution and requiring stringent, multi-stage temperature control to achieve selective mono- or di-substitution. Conversely, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) contains only one reactive chlorine, restricting its utility to terminal capping or monofunctional coupling reagent synthesis. DCMT’s unique di-chloro, mono-methoxy structure breaks the triazine symmetry, enabling highly controlled, sequential nucleophilic substitutions. This bifunctionality is strictly required for synthesizing asymmetric triazine derivatives, rigid biaryl templates for regioselective catalysis, and immobilized active esters on solid supports [1].
DCMT serves as an optimal starting material for constructing rigid biaryl templates required for remote meta-C–H olefination of phenols. Because DCMT possesses two reactive chlorine atoms, it can undergo sequential Suzuki couplings to form a bifunctional directing group. When this DCMT-derived template (T1) was applied to palladium-catalyzed C–H olefination, it directed the functionalization exclusively to the meta-position with a regioselectivity of >20:1 and an 82% isolated yield. Monochloro analogs like CDMT cannot form these bridging templates, as they lack the second reactive site necessary to link the substrate to the directing scaffold [1].
| Evidence Dimension | Template formation capacity and resulting regioselectivity |
| Target Compound Data | DCMT enables bifunctional template T1 synthesis, yielding >20:1 meta-selectivity (82% yield). |
| Comparator Or Baseline | CDMT (Mono-chloro analog) |
| Quantified Difference | CDMT cannot form the required bifunctional linkage, resulting in 0% template formation. |
| Conditions | Palladium-catalyzed remote meta-C-H olefination of phenols using triazine-derived templates. |
Procurement of DCMT is essential for synthesizing rigid, bifunctional directing groups that enable highly regioselective remote C-H activation.
In the development of advanced dehydrative condensing reagents, the electrophilicity of the triazine core dictates the reaction rate and yield of amide bond formation. DCMT can be reacted with succinimide to yield a succinimido-substituted chlorotriazine (2A) in 55% yield at 55 °C. When this DCMT-derived reagent was used for chemoselective amide formation from amino alcohols, it demonstrated superior reaction rates and yields compared to the standard CDMT reagent. The presence of only one electron-donating methoxy group on DCMT (versus two on CDMT) maintains a higher electrophilicity at the triazine core, making the resulting active esters more reactive toward nucleophilic attack [1].
| Evidence Dimension | Reactivity of derived condensing reagent in amide formation |
| Target Compound Data | DCMT-derived succinimido-triazine provides superior reaction rates and yields. |
| Comparator Or Baseline | CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) |
| Quantified Difference | DCMT derivatives exhibit higher electrophilicity and faster kinetics than CDMT derivatives. |
| Conditions | Chemoselective amide-forming reactions of amino alcohols in methanol/THF. |
For developers of next-generation peptide coupling reagents, DCMT provides a more electrophilic backbone than CDMT, resulting in faster and higher-yielding condensation reactions.
DCMT acts as a highly effective electrophile for the activation of dimethyl sulfoxide (DMSO) in the synthesis of methylenebisamides. When benzamide was reacted with DCMT-activated DMSO at 100 °C, the desired N,N′-methylenedibenzamide was isolated in a 75% yield. In contrast, attempting to use the highly reactive cyanuric chloride (CC) to activate DMSO in chloroform resulted in a completely different reaction pathway, yielding S,S-dimethyl-N-benzoylsulfilimine as the major product. The moderated reactivity of DCMT prevents this unwanted side reaction, directing the transformation specifically toward the methylenebisamide [1].
| Evidence Dimension | Major product yield in DMSO activation |
| Target Compound Data | DCMT yields N,N′-methylenedibenzamide (75% yield). |
| Comparator Or Baseline | Cyanuric chloride (CC) |
| Quantified Difference | CC alters the reaction pathway entirely, yielding a sulfilimine byproduct instead of the target bisamide. |
| Conditions | Reaction of benzamide with electrophile-activated DMSO. |
DCMT provides the exact electrophilic tuning required to activate DMSO for bisamide synthesis without triggering the divergent sulfilimine pathway caused by cyanuric chloride.
In the preparation of solid-supported artificial receptors and coupling reagents, the choice of the triazine anchor dictates the loading capacity and functionality of the support. Treating cellulose with DCMT under ambient conditions yields a monofunctional triazine condensing reagent immobilized on the matrix. Because DCMT possesses two chlorines, one reacts with the cellulose hydroxyl groups, leaving the second chlorine available for subsequent functionalization (e.g., with 1,3-phenylenediamine or amino acids). Using CDMT would result in a dead-end linkage with no remaining reactive sites, while cyanuric chloride is overly reactive and can cause unwanted cross-linking of the cellulose matrix [1].
| Evidence Dimension | Post-immobilization reactive sites |
| Target Compound Data | DCMT leaves 1 reactive chlorine for subsequent payload attachment. |
| Comparator Or Baseline | CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) |
| Quantified Difference | CDMT leaves 0 reactive sites after immobilization, preventing further functionalization. |
| Conditions | Immobilization on Whatman cellulose filter paper in THF/NaHCO3. |
DCMT is the mandatory choice for creating solid-supported triazine linkers where a secondary substitution is required to attach the active payload.
DCMT is the preferred precursor for synthesizing highly electrophilic imido-substituted triazine coupling reagents, which offer faster kinetics and higher yields in amide bond formation than traditional CDMT-derived reagents [1].
Due to its two reactive chlorine atoms, DCMT is utilized to build rigid biaryl templates that direct palladium-catalyzed remote meta-C-H olefination of phenols with >20:1 regioselectivity [2].
DCMT is applied as a bifunctional linker to immobilize artificial receptors or peptide sequences onto cellulose matrices, utilizing one chlorine for surface anchoring and the second for payload attachment [3].
DCMT is selected over cyanuric chloride to activate DMSO for the synthesis of methylenebisamides, avoiding the formation of unwanted sulfilimine byproducts [4].
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